2-Isopropoxy-3-iodo-pyridine

Description

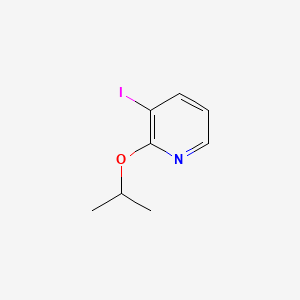

2-Isopropoxy-3-iodo-pyridine (CAS: 766557-61-3) is a halogenated pyridine derivative with the molecular formula C₈H₁₀INO and a molecular weight of 263.08 g/mol . It exists as a solid and is characterized by an isopropoxy group at position 2 and an iodine atom at position 3 of the pyridine ring. This compound is commercially available with a purity of 95% and is classified as hazardous due to acute toxicity, skin irritation, and specific target organ toxicity . Its structural features make it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) where the iodine atom serves as a reactive site for substitution .

Properties

IUPAC Name |

3-iodo-2-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOOTBPBNFQVQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590330 | |

| Record name | 3-Iodo-2-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766557-61-3 | |

| Record name | 3-Iodo-2-(1-methylethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766557-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-2-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-3-iodo-pyridine typically involves the iodination of 2-isopropoxy-pyridine. One common method is the Sandmeyer reaction , where 2-isopropoxy-pyridine is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom at the 3-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling , can also be employed to introduce the isopropoxy group and iodine atom in a single step.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 2-Isopropoxy-3-iodo-pyridine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The isopropoxy group can be oxidized to form the corresponding ketone or aldehyde.

Reduction Reactions: The iodine atom can be reduced to form 2-isopropoxy-pyridine.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

Substitution: 2-Isopropoxy-3-azido-pyridine, 2-Isopropoxy-3-thiocyanato-pyridine.

Oxidation: 2-Isopropoxy-3-pyridinecarboxaldehyde.

Reduction: 2-Isopropoxy-pyridine.

Scientific Research Applications

Chemistry: 2-Isopropoxy-3-iodo-pyridine is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block in the preparation of complex molecules through cross-coupling reactions.

Biology: In biological research, this compound is used to study the effects of iodine-containing heterocycles on biological systems. It can be incorporated into bioactive molecules to enhance their properties.

Medicine: this compound derivatives are explored for their potential as pharmaceutical agents. They may exhibit antimicrobial, antiviral, or anticancer activities due to the presence of the iodine atom, which can enhance the compound’s reactivity and interaction with biological targets.

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. It can be employed in the synthesis of pesticides, herbicides, and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-3-iodo-pyridine involves its interaction with molecular targets through the iodine atom and the isopropoxy group. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets. The isopropoxy group can increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Key Structural and Physicochemical Differences

Detailed Analysis of Structural and Functional Variations

- Substituent Position and Reactivity: The iodine atom in this compound (position 3) is strategically positioned for cross-coupling reactions, whereas its positional isomer, 2-Iodo-3-methoxypyridine (iodine at position 2), exhibits different electronic effects due to proximity to the methoxy group .

Functional Group Effects :

- The isopropoxy group in this compound is bulkier and more lipophilic than methoxy groups in analogs like 3-Iodo-4-methoxypyridine, influencing solubility and membrane permeability in biological applications .

- The amine group in 5-Fluoro-3-iodopyridin-2-amine increases nucleophilicity, making it suitable for condensation reactions, unlike the ether-containing analogs .

Electronic Properties :

- Methoxy and isopropoxy groups act as electron-donating groups (EDGs), activating the pyridine ring toward electrophilic substitution. However, iodine’s weak electron-withdrawing effect moderates this activation .

- Fluorine in 5-Fluoro-3-iodopyridin-2-amine exerts a strong electron-withdrawing effect, polarizing the ring and directing subsequent reactions to specific positions .

Biological Activity

2-Isopropoxy-3-iodo-pyridine is a compound of significant interest in medicinal and organic chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing information from diverse sources to provide a comprehensive overview.

Molecular Formula: C9H10IN

Molecular Weight: 307.15 g/mol

IUPAC Name: 2-Isopropoxy-3-iodopyridine

Canonical SMILES: CC(C)OC1=C(N=C(C=C1)I)C=CC=N1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the iodine atom can enhance the compound's reactivity, while the isopropoxy group contributes to its solubility and bioavailability. These interactions may modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity: Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.

- Antitumor Activity: Preliminary investigations indicate that this compound may inhibit tumor growth in certain cancer models, although further studies are necessary to elucidate its efficacy and mechanisms.

- Enzyme Inhibition: The compound has been tested for its ability to inhibit specific enzymes, which could be relevant for therapeutic applications in diseases where enzyme dysregulation is a factor.

Case Study 1: Antimicrobial Properties

A study conducted by Joksimović et al. (2016) evaluated the antimicrobial effects of various pyridine derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The study concluded that structural modifications could enhance the antimicrobial efficacy of pyridine derivatives.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Iodo group, isopropoxy group | Antimicrobial, Antitumor |

| 2-Isopropoxy-3-pyridinol | Hydroxyl group instead of iodine | Moderate antimicrobial |

| 3-Iodo-pyridine | No isopropoxy group | Limited biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.